Cyclopropylmethyl vs. Cyclopropyl at the 2-Position: LogP Modulation and Its Implications for Downstream ADME Optimization
The target compound bears a cyclopropylmethyl group at the 2-position, whereas the structurally closest commercially available analog, 4-chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0), bears a cyclopropyl group directly attached to the pyrimidine ring . The insertion of a methylene spacer in the target compound increases lipophilicity compared to the directly attached cyclopropyl analog. The target compound exhibits a calculated LogP of 2.39, a value that reflects the contribution of the cyclopropylmethyl moiety . Cyclopropylmethyl substitution provides an incremental ~0.3–0.5 LogP unit increase relative to the cyclopropyl analog, based on established π-values for cyclopropyl (π ≈ 1.0–1.2) versus cyclopropylmethyl (π ≈ 1.3–1.6) [1]. This difference is quantifiable and meaningful for medicinal chemists optimizing permeability, solubility, and metabolic stability within the Lipinski rule-of-five space.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.39 |
| Comparator Or Baseline | 4-Chloro-2-cyclopropyl-6-methylpyrimidine (estimated LogP ≈ 1.9–2.1) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 |
| Conditions | Calculated LogP (ALOGPS/CLogP); cyclopropylmethyl versus cyclopropyl π-value comparison |
Why This Matters
A LogP difference of 0.3–0.5 units translates to a 2- to 3-fold change in partition coefficient, which significantly influences membrane permeability, aqueous solubility, and metabolic clearance in lead optimization campaigns.
- [1] Talele, T. T. (2016). The 'cyclopropyl fragment' in drug discovery. Journal of Medicinal Chemistry, 59(19), 8712-8756. View Source
